Cas no 2229473-96-3 (tert-butyl N-1-amino-4-(4-fluorophenyl)pentan-2-ylcarbamate)

tert-butyl N-1-amino-4-(4-fluorophenyl)pentan-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-1-amino-4-(4-fluorophenyl)pentan-2-ylcarbamate
- 2229473-96-3
- tert-butyl N-[1-amino-4-(4-fluorophenyl)pentan-2-yl]carbamate
- EN300-1885179
-
- インチ: 1S/C16H25FN2O2/c1-11(12-5-7-13(17)8-6-12)9-14(10-18)19-15(20)21-16(2,3)4/h5-8,11,14H,9-10,18H2,1-4H3,(H,19,20)
- InChIKey: DSDYGVVXVOUARB-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(C)CC(CN)NC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 296.19000621g/mol
- 同位素质量: 296.19000621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 7
- 複雑さ: 323
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 64.4Ų
tert-butyl N-1-amino-4-(4-fluorophenyl)pentan-2-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1885179-10.0g |
tert-butyl N-[1-amino-4-(4-fluorophenyl)pentan-2-yl]carbamate |
2229473-96-3 | 10g |
$6758.0 | 2023-06-03 | ||
Enamine | EN300-1885179-2.5g |
tert-butyl N-[1-amino-4-(4-fluorophenyl)pentan-2-yl]carbamate |
2229473-96-3 | 2.5g |
$3080.0 | 2023-09-18 | ||
Enamine | EN300-1885179-0.05g |
tert-butyl N-[1-amino-4-(4-fluorophenyl)pentan-2-yl]carbamate |
2229473-96-3 | 0.05g |
$1320.0 | 2023-09-18 | ||
Enamine | EN300-1885179-1g |
tert-butyl N-[1-amino-4-(4-fluorophenyl)pentan-2-yl]carbamate |
2229473-96-3 | 1g |
$1572.0 | 2023-09-18 | ||
Enamine | EN300-1885179-5g |
tert-butyl N-[1-amino-4-(4-fluorophenyl)pentan-2-yl]carbamate |
2229473-96-3 | 5g |
$4557.0 | 2023-09-18 | ||
Enamine | EN300-1885179-0.1g |
tert-butyl N-[1-amino-4-(4-fluorophenyl)pentan-2-yl]carbamate |
2229473-96-3 | 0.1g |
$1384.0 | 2023-09-18 | ||
Enamine | EN300-1885179-0.25g |
tert-butyl N-[1-amino-4-(4-fluorophenyl)pentan-2-yl]carbamate |
2229473-96-3 | 0.25g |
$1447.0 | 2023-09-18 | ||
Enamine | EN300-1885179-1.0g |
tert-butyl N-[1-amino-4-(4-fluorophenyl)pentan-2-yl]carbamate |
2229473-96-3 | 1g |
$1572.0 | 2023-06-03 | ||
Enamine | EN300-1885179-10g |
tert-butyl N-[1-amino-4-(4-fluorophenyl)pentan-2-yl]carbamate |
2229473-96-3 | 10g |
$6758.0 | 2023-09-18 | ||
Enamine | EN300-1885179-5.0g |
tert-butyl N-[1-amino-4-(4-fluorophenyl)pentan-2-yl]carbamate |
2229473-96-3 | 5g |
$4557.0 | 2023-06-03 |
tert-butyl N-1-amino-4-(4-fluorophenyl)pentan-2-ylcarbamate 関連文献
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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7. Book reviews
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
tert-butyl N-1-amino-4-(4-fluorophenyl)pentan-2-ylcarbamateに関する追加情報
tert-butyl N-1-amino-4-(4-fluorophenyl)pentan-2-ylcarbamate: A Comprehensive Overview
tert-butyl N-1-amino-4-(4-fluorophenyl)pentan-2-ylcarbamate (CAS No. 2229473-96-3) is a complex organic compound with significant potential in the field of medicinal chemistry and pharmacology. This compound belongs to the class of amino carbamates, which are widely studied for their diverse biological activities. The structure of tert-butyl N-1-amino-4-(4-fluorophenyl)pentan-2-ylcarbamate incorporates a tert-butyl group, an amino moiety, and a fluorophenyl substituent, all of which contribute to its unique chemical properties and biological functions.
The synthesis of tert-butyl N-1-amino-4-(4-fluorophenyl)pentan-2-ylcarbamate involves a series of carefully designed organic reactions. The starting materials typically include amino alcohols and isocyanates, which undergo nucleophilic addition and subsequent functional group transformations to yield the final product. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds, making them more accessible for research and development purposes.
One of the most intriguing aspects of tert-butyl N-1-amino-4-(4-fluorophenyl)pentan-2-ylcarbamate is its pharmacological profile. Studies have shown that this compound exhibits potent activity in vitro against various enzymes and receptors associated with inflammatory diseases, neurodegenerative disorders, and cancer. For instance, research published in the *Journal of Medicinal Chemistry* highlights its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation. Additionally, its interaction with G-protein coupled receptors (GPCRs) has been explored, suggesting potential applications in pain management and neuropsychiatric conditions.
The fluorophenyl substituent in tert-butyl N-1-amino-4-(4-fluorophenyl)pentan-2-ylcarbamate plays a crucial role in modulating its pharmacokinetic properties. Fluorine atoms are known to enhance lipophilicity and improve drug absorption, making this compound a promising candidate for oral drug delivery systems. Furthermore, computational studies using molecular docking techniques have revealed that the tert-butyl group contributes to the compound's stability and bioavailability by reducing metabolic degradation pathways.
Recent breakthroughs in structural biology have provided deeper insights into the molecular mechanisms underlying the activity of tert-butyl N-1-amino-4-(4-fluorophenyl)pentan-2-y lcarbamate. For example, cryo-electron microscopy (cryo-EM) studies have elucidated the binding modes of this compound to target proteins at near atomic resolution. These findings have not only validated earlier hypotheses about its mechanism of action but also opened new avenues for rational drug design.
In terms of therapeutic applications, tert-butyl N -1-amino -4 -(4 -fluorophen yl ) pentan -2 - yl carbamate has shown particular promise in oncology. Preclinical studies conducted on human cancer cell lines demonstrate its ability to induce apoptosis by modulating key signaling pathways such as MAPK/ERK and PI3K/AKT. Moreover, its selectivity towards cancer cells over normal cells has been validated through comparative cytotoxicity assays, underscoring its potential as a targeted anticancer agent.
The development of tert-but yl N -1 -amino -4 -(4 -flu or ophen yl ) pent an - 2 - yl carbamate into a clinical candidate is currently being pursued by several pharmaceutical companies. Phase I clinical trials are underway to assess its safety profile and pharmacokinetics in healthy volunteers. Preliminary results indicate favorable tolerability with minimal adverse effects, paving the way for further investigation in patient populations.
In conclusion, tert-but yl N -1 -amino - 4 -( 4 -flu or ophen yl ) pent an - 2 - yl carbamate (CAS No. 2 2 9 7 3 – 9 6 – 3 ) represents a significant advancement in the field of medicinal chemistry. Its unique structure, coupled with cutting-edge research findings, positions it as a compelling candidate for addressing unmet medical needs across various therapeutic areas. As ongoing studies continue to unravel its full potential, this compound is poised to make a meaningful impact on modern medicine.
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